REACTION_CXSMILES
|
C1(C)C=CC(C([C@](C(O)=O)(O)[C@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:46]=[CH:45][C:43]([NH2:44])=[CH:42][CH:41]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31]>C(OCC)(=O)C>[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:41]=[CH:42][C:43]([NH2:44])=[CH:45][CH:46]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31] |f:0.1|
|
Name
|
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)[C@@]([C@@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C.C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1N hydrochloric acid (1.77 ml) to separate the layers
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 2-propanol-ethyl acetate (1:4)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue was added tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off again under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC(C([C@](C(O)=O)(O)[C@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:46]=[CH:45][C:43]([NH2:44])=[CH:42][CH:41]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31]>C(OCC)(=O)C>[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:41]=[CH:42][C:43]([NH2:44])=[CH:45][CH:46]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31] |f:0.1|
|
Name
|
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)[C@@]([C@@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C.C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1N hydrochloric acid (1.77 ml) to separate the layers
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 2-propanol-ethyl acetate (1:4)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue was added tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off again under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |